Methyl 2-ethylacetoacetate
Description
Significance of β-Ketoesters in Organic Synthesis
β-ketoesters are organic compounds characterized by a ketone functional group located at the beta position relative to an ester group. fiveable.me This unique structural arrangement imparts significant versatility, making them crucial intermediates in organic synthesis. fiveable.meresearchgate.netfiveable.me Their importance stems from the presence of both electrophilic and nucleophilic reactive centers within the same molecule. researchgate.netresearchgate.net
The methylene (B1212753) group (α-carbon) situated between the two carbonyl groups is particularly acidic, facilitating the formation of a stabilized enolate ion upon treatment with a base. fiveable.meshivajicollege.ac.in This enolate is a potent nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylation and acylation. fiveable.meshivajicollege.ac.in Furthermore, β-ketoesters are key starting materials in condensation reactions, such as the Claisen and Dieckmann condensations, for the construction of more complex molecular skeletons. fiveable.mefiveable.me
The ability to undergo hydrolysis and subsequent decarboxylation is another synthetically valuable feature of β-ketoesters, providing a route to ketones. fiveable.mecsbsju.edu This reactivity makes them indispensable building blocks in the synthesis of complex natural products, pharmaceuticals, and other biologically active molecules. researchgate.netrsc.org
Placement of Methyl 2-ethylacetoacetate within the β-Ketoester Framework
This compound, with the chemical formula C₇H₁₂O₃, is a classic example of a β-ketoester. sigmaaldrich.comthermofisher.com Its structure consists of a four-carbon butanoate backbone with a keto group at the 3-position and an ethyl group at the 2-position (the α-carbon). The carboxylic acid is esterified with a methyl group. This α-substitution distinguishes it from simpler β-ketoesters like methyl acetoacetate (B1235776). The presence of the ethyl group at the active methylene position influences its reactivity, particularly in terms of steric hindrance, compared to its unsubstituted counterpart.
Historical Development of Synthetic Methodologies for β-Ketoesters
The synthesis of β-ketoesters has a rich history, with the Claisen condensation being a foundational method. researchgate.net First described by Ludwig Claisen in the late 19th century, this reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-ketoester. wikipedia.org A variation of this is the Dieckmann condensation, an intramolecular version used to form cyclic β-ketoesters. fiveable.meresearchgate.net
Over the years, methodologies have expanded significantly. Transesterification of commercially available β-ketoesters, like ethyl acetoacetate, has become a widely used method to generate a variety of other β-ketoesters. researchgate.netresearchgate.net Other historical methods include the Reformatsky reaction, which can be adapted to produce β-ketoesters from α-haloesters and carbonyl compounds. researchgate.net More recently, advances in organometallic chemistry have introduced new synthetic routes. For instance, palladium-catalyzed reactions of allylic β-keto carboxylates have expanded the synthetic utility and accessibility of these compounds. nih.gov The evolution of synthetic methods has moved towards more efficient, selective, and environmentally benign processes, including the use of various catalysts like Lewis acids, enzymes, and nanocatalysts. researchgate.net
Overview of Key Research Areas Pertaining to this compound
Research involving this compound and its ethyl ester analogue, Ethyl 2-ethylacetoacetate, spans several areas of chemical synthesis. A primary focus is its use as a precursor for heterocyclic compounds. For example, it is a key starting material in the synthesis of pyrazole (B372694) and pyrazolone (B3327878) derivatives, which often exhibit biological activity. hilarispublisher.comrasayanjournal.co.inlookchem.com
It also serves as an intermediate in the production of pharmaceuticals and agrochemicals. lookchem.comguidechem.comgoogle.com For instance, Ethyl 2-ethylacetoacetate is used in the synthesis of 2-ethylfumaric acid, an important pharmaceutical intermediate. lookchem.com Additionally, α-methyl-β-ketoesters are utilized as synthetic intermediates for agricultural and horticultural fungicides. google.com Another area of investigation is its application in the preparation of other complex molecules, such as 5,6-disubstituted-1,3-dioxine-4-ones. sigmaaldrich.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-ethyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-6(5(2)8)7(9)10-3/h6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLVLOWNJCOOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871398 | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51756-08-2 | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51756-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051756082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 2-ethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-ethylacetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Preparation of Methyl 2 Ethylacetoacetate
Conventional Synthetic Routes to α-Substituted β-Ketoesters
The synthesis of α-substituted β-ketoesters like methyl 2-ethylacetoacetate traditionally relies on well-established reactions such as alkylation of β-ketoesters, esterification of ketene (B1206846) dimers, and condensation reactions.
Alkylation Strategies for β-Ketoesters
A common and direct method for preparing α-substituted β-ketoesters is the alkylation of a parent β-ketoester. libretexts.org This process involves the deprotonation of the α-carbon, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, followed by reaction of the resulting enolate with an alkylating agent. shivajicollege.ac.inmasterorganicchemistry.com
Base-Mediated Ethylation
The synthesis of this compound can be achieved through the ethylation of methyl acetoacetate (B1235776). This reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the methyl acetoacetate to form a nucleophilic enolate. shivajicollege.ac.in This enolate then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl iodide or diethyl sulfate. libretexts.org
Commonly used bases for this transformation include sodium ethoxide. shivajicollege.ac.in The choice of base is crucial to avoid side reactions like saponification of the ester. To prevent transesterification, where the methoxy (B1213986) group of the ester is exchanged with the ethoxy group from the base, an alkoxide corresponding to the ester's alcohol (in this case, methoxide) would be ideal. However, sodium ethoxide is frequently employed. libretexts.org Stronger bases like potassium tert-butoxide can also be used, particularly for a second alkylation, as they are less likely to cause transesterification due to steric hindrance. uomustansiriyah.edu.iq
A general procedure involves dissolving the base in a suitable solvent, followed by the addition of methyl acetoacetate and then the ethylating agent. The reaction mixture is often heated to ensure completion.
Control of Regioselectivity and Diastereoselectivity in Alkylation
Regioselectivity: The alkylation of β-ketoester enolates generally occurs with high regioselectivity at the α-carbon. This is because the negative charge of the enolate is delocalized onto the oxygen atoms of the carbonyl groups, but the carbon atom remains the more nucleophilic site for reaction with alkyl halides. In some cases, particularly with extended enolates derived from enamines of β-keto esters, exclusive α-alkylation has been observed. rsc.org
Diastereoselectivity: When the alkylation of a β-ketoester can lead to the formation of a new stereocenter adjacent to an existing one, controlling the diastereoselectivity becomes a significant challenge. The stereochemical outcome of these reactions can be influenced by factors such as the substrate, catalyst, and reaction conditions. For instance, in palladium-catalyzed decarboxylative allylic alkylations of β-ketoesters, the diastereoselectivity can be governed by either kinetic or thermodynamic control. nih.gov In some cases, the stereochemistry at the α-position of the β-ketoester may not significantly influence the product's diastereomeric ratio, a concept explored in stereoablative enantioconvergent catalysis. nih.gov Advanced catalytic systems, such as those using iridium in combination with N-aryl-phosphoramidite ligands, have been developed to achieve high diastereo- and enantioselectivity in the allylic alkylation of acyclic β-ketoesters. acs.orgscispace.com Organocatalytic methods have also been employed to achieve highly stereoselective allylic alkylations. rsc.org
Esterification of Ketene Dimers (relevant for related beta-ketoesters)
The reaction of alcohols with diketene (B1670635) is a known method for producing acetoacetate esters. google.com Diketene reacts with alcohols in the presence of a catalyst to yield the corresponding β-ketoester. google.com While this method is more directly applicable to the synthesis of the parent methyl acetoacetate from methanol (B129727) and diketene, it is a relevant part of the broader context of β-ketoester synthesis. google.com The resulting methyl acetoacetate can then be alkylated as described previously. The esterification of ketene dimers is often catalyzed by tertiary amines. google.com
Condensation Reactions for β-Ketoester Formation (e.g., Claisen Condensation relevance)
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that produces a β-keto ester from two ester molecules in the presence of a strong base. wikipedia.orgmasterorganicchemistry.com In a "crossed" or "mixed" Claisen condensation, two different esters are used. organic-chemistry.orglibretexts.org For the synthesis of a precursor to this compound, a crossed Claisen condensation between methyl acetate (B1210297) and methyl propanoate could theoretically be employed.
The mechanism involves the deprotonation of the α-carbon of one ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. wikipedia.org Subsequent elimination of an alkoxide group yields the β-ketoester. wikipedia.org A stoichiometric amount of base is required because the resulting β-ketoester is more acidic than the starting esters and will be deprotonated by the alkoxide, driving the reaction to completion. wikipedia.orgmasterorganicchemistry.com To avoid a complex mixture of products in a crossed Claisen condensation, it is often performed when one of the esters has no α-hydrogens. libretexts.org
Advanced and Sustainable Synthetic Methodologies
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to new approaches for the synthesis of β-ketoesters.
Green Chemistry Approaches: Researchers are exploring the use of greener solvents, catalysts, and reaction conditions. core.ac.uk For example, solvent-free conditions for reactions involving β-ketoesters, such as the Biginelli reaction, have been developed to create a more environmentally friendly process. ijpsr.com The use of biocatalysis, such as employing yeast for the reduction of β-ketoesters, is another green approach. core.ac.uk
Catalytic Transesterification: Transesterification of readily available β-keto esters like ethyl acetoacetate is a viable route to other esters. rsc.org Recent advancements have focused on using environmentally benign catalysts such as boric acid and methylboronic acid. rsc.org These methods often offer mild reaction conditions and the potential for catalyst recycling. rsc.org
Electrochemical Methods: Electrochemical synthesis is emerging as a sustainable alternative, using electrons as clean oxidants and often employing green solvents like water and acetone (B3395972). rsc.org An electrochemical method for the synthesis of β-keto spirolactones from cyclic β-keto esters has been developed, highlighting the potential of this technology in the broader field of β-ketoester chemistry. rsc.org
Data on Synthetic Methods
| Method | Starting Materials | Reagents/Catalysts | Key Features | Citation |
| Base-Mediated Alkylation | Methyl acetoacetate, Ethyl halide | Sodium ethoxide, Potassium tert-butoxide | Direct and common method. | shivajicollege.ac.inuomustansiriyah.edu.iq |
| Claisen Condensation | Two esters (e.g., methyl acetate, methyl propanoate) | Strong base (e.g., sodium ethoxide) | Forms the β-ketoester backbone. | wikipedia.orgmasterorganicchemistry.com |
| Esterification of Diketene | Methanol, Diketene | Tertiary amine | Primarily for the synthesis of the parent acetoacetate. | google.com |
| Catalytic Transesterification | Ethyl acetoacetate, Methanol | Boric acid, Methylboronic acid | Environmentally benign catalysts. | rsc.org |
| Green Chemistry Approaches | Various | Yeast, Solvent-free conditions | Focus on sustainability. | core.ac.ukijpsr.com |
| Electrochemical Synthesis | Cyclic β-keto esters | Electrons as oxidants | Sustainable, uses green solvents. | rsc.org |
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of this compound, with different types of catalysts offering unique advantages in terms of reaction conditions, yield, and stereoselectivity.
Ionic liquids (ILs) have emerged as effective and environmentally benign catalysts for the esterification process in the synthesis of acetoacetate esters. researchgate.net Amine-type ionic liquids, in particular, have been successfully employed in the preparation of methyl acetoacetate from methanol and diketene. google.com
A common method involves the synthesis of the ionic liquid catalyst first, for instance, by reacting n-butylamine with acetic acid. google.com This is followed by the esterification step where methanol and the ionic liquid catalyst are heated, and then diketene is added dropwise. google.com The use of these catalysts has been shown to enhance the stability of the resulting acetoacetate, leading to improved rectification yield. google.com The process is characterized by simple technological operations and reduced raw material consumption. google.com
A patented method for producing methyl acetoacetate involves the esterification of crude diketene with methanol using a catalyst selected from tertiary amine, an ethylidene-amine-containing compound, or an alkaline compound at temperatures between 20 and 150 °C. google.com
Table 1: Examples of Ionic Liquid Catalysts in Acetoacetate Synthesis
| Catalyst Type | Reactants | Product | Key Advantages |
|---|---|---|---|
| Amine-type Ionic Liquids (e.g., n-butylamine acetate) | Methanol, Diketene | Methyl Acetoacetate | Good stability, enhanced product stability, improved yield, simple operation. google.com |
| Brønsted Acidic Ionic Liquids | Lauric Acid, Methanol | Methyl Laurate | High catalytic activity, catalyst can be reused. researchgate.net |
Transition metal catalysis is a powerful tool for constructing complex organic molecules. mdpi.com While specific examples focusing solely on the synthesis of this compound are not prevalent in the provided search results, the principles of transition metal-catalyzed reactions are applicable. For instance, rhenium-catalyzed reactions are noted for their utility in producing complex aromatic structures. umich.edu Rhenium complexes, such as (η5-pentamethylcyclopentadienyl)trioxidorhenium, have been used as catalysts for the deoxydehydration of diols. rsc.org This highlights the potential of rhenium catalysts in various organic transformations. Ruthenium catalysts have also been effectively used for the α-methylation of ketones and esters using methanol as a methylating agent. researchgate.net This method has been applied to the synthesis of Ketoprofen, demonstrating its utility in producing valuable chemical compounds. researchgate.net
The development of transition metal-catalyzed processes is a significant area of research with potential applications in the synthesis of a wide range of functionalized molecules. mdpi.com
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. The asymmetric reduction of prochiral ketones to chiral alcohols is a key application of this technology. d-nb.info Engineered whole cells of E. coli have been successfully used for the anti-Prelog reduction of methyl acetoacetate to methyl-(R)-3-hydroxybutyrate with high enantioselectivity. rsc.org This process often involves the co-expression of a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration. rsc.org
Similarly, whole cells of Acetobacter pasteurianus have demonstrated high efficiency in the anti-Prelog bioreduction of various prochiral carbonyl compounds, including the reduction of methyl acetoacetate to methyl (R)-3-hydroxybutyrate. d-nb.info Plant tissues, such as carrot root (Daucus carota), also serve as biocatalysts for the enantioselective reduction of ketones, often yielding products with high enantiomeric excess. srce.hr
Immobilization of microbial cells can further enhance the stability and reusability of the biocatalyst, making the process more economically viable for industrial applications. nih.gov
Table 2: Biocatalytic Reduction of Acetoacetate Derivatives
| Biocatalyst | Substrate | Product | Key Findings |
|---|---|---|---|
| Engineered E. coli cells | Methyl Acetoacetate | Methyl-(R)-3-hydroxybutyrate | High enantioselectivity (>99.9% e.e.) and yield (85% on a preparative scale). rsc.org |
| Acetobacter pasteurianus GIM1.158 | Methyl Acetoacetate | Methyl (R)-3-hydroxybutyrate | Effective and enantioselective bioreduction. d-nb.info |
| Immobilized engineered E. coli cells | Methyl Acetoacetate | Methyl-(R)-3-hydroxybutyrate | Improved thermal, pH, storage, and operational stability with high enantioselectivity (>99.9% e.e.). nih.gov |
Flow Chemistry and Continuous Processing
Flow chemistry, utilizing continuous flow reactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise reaction control, and increased safety and productivity. numberanalytics.comsyrris.jp
Tubular continuous flow reactors are well-suited for the production of acetoacetate esters. The esterification of diketene and methanol to produce methyl acetoacetate has been successfully conducted in a helical continuous-flow microreactor, achieving a yield and selectivity of over 97% in just 120 seconds under optimal conditions. researchgate.net The use of a continuous tubular reactor, such as the TNO Helix® reactor, provides excellent heat transfer, avoids hot spots, and ensures a narrow residence time distribution, leading to a uniform product. tno.nl Patents also describe methods for producing various acetoacetate esters, including methyl acetoacetate, using tubular continuous flow reactors. google.com
Microreactors, with their small internal dimensions, provide exceptional control over reaction parameters, leading to improved yields and selectivity. numberanalytics.com The large surface-to-volume ratio in microreactors facilitates efficient heat and mass transfer. scispace.com
The synthesis of 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones has been demonstrated in a continuous flow microreactor system at room temperature, achieving good yields in short reaction times. scispace.com This highlights the potential of microreactors for process intensification. scispace.com Furthermore, the inner walls of glass microreactors can be functionalized with catalysts, creating a heterogeneous catalytic system for continuous-flow reactions. scispace.com This has been demonstrated in various acid-catalyzed reactions, showcasing the versatility of microreactor technology. scispace.com
Table 3: Comparison of Reactor Technologies for Acetoacetate Synthesis
| Reactor Type | Key Features | Advantages for this compound Synthesis |
|---|---|---|
| Helical Continuous-Flow Microreactor | Enhanced mixing, high heat and mass transfer. | Rapid reaction times (e.g., >97% yield in 120s), high selectivity. researchgate.net |
| TNO Helix® Continuous Tubular Reactor | Secondary vortices stabilizing flow, near plug-flow characteristics. | Excellent heat transfer, prevention of hot spots, uniform product formation. tno.nl |
An in-depth examination of the chemical compound this compound reveals advanced and environmentally conscious methodologies in its synthesis and preparation. These modern techniques prioritize efficiency, safety, and adherence to the principles of green chemistry, reflecting a progressive shift in chemical manufacturing.
2
Transition Metal-Catalyzed Processes (e.g., Rhenium-catalyzed reactions)
3 Efficiency and Safety Advantages of Flow Synthesis
The application of continuous flow chemistry offers significant efficiency and safety benefits for the synthesis of chemical compounds like this compound. contractpharma.com This technology moves away from traditional batch processing, where reagents are mixed in a large vessel, to a system where chemicals are pumped through a temperature-controlled reactor. europa.eu The primary advantage of this method is the large surface-area-to-volume ratio of the reactor, which allows for superior control over reaction parameters. europa.euresearchgate.net
Flow chemistry enhances safety, particularly when dealing with highly exothermic (heat-releasing) reactions. europa.eu The efficient heat dissipation in flow reactors is orders of magnitude faster than in batch reactors, preventing the formation of "hot spots" that could lead to dangerous runaway reactions or the formation of unwanted byproducts. europa.eu This level of control allows for reactions to be conducted under more severe conditions, potentially increasing productivity while maintaining a safe operational environment. researchgate.net By reducing the effective volume of the reaction at any given moment, flow processing minimizes risk and allows for hazardous chemistries to be handled more safely within a standard manufacturing plant. contractpharma.com
From an efficiency standpoint, flow chemistry enables the automation and optimization of synthetic processes. europa.euresearchgate.net Reaction parameters such as temperature, pressure, and reagent flow rates can be precisely controlled and adjusted in real-time. europa.euresearchgate.net This leads to faster reactions, higher-purity products, and improved scalability, ultimately decreasing manufacturing costs. nih.gov The integration of downstream processes is also streamlined, creating a more cohesive and efficient production line. contractpharma.com
| Attribute | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Heat Transfer | Slow, prone to hot spots | Rapid and efficient | europa.eu |
| Safety | Higher risk with energetic reactions; requires specialized facilities | Improved safety profile, reduced risk of runaway reactions | contractpharma.comeuropa.eu |
| Scalability | Complex, often not linear | Simpler, more direct scalability | nih.gov |
| Process Control | Limited, slow response | Precise, automated, real-time control | europa.euresearchgate.net |
| Product Purity | Variable, may require extensive purification | Often results in higher purity products | nih.gov |
3 Green Chemistry Principles in this compound Production
The production of this compound can be significantly improved by incorporating green chemistry principles, which aim to create more sustainable and environmentally benign chemical processes. clockss.orgsemanticscholar.org These principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net
1 Solvent-Free Reaction Conditions
A key strategy in green chemistry is the elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. semanticscholar.org Performing reactions under solvent-free, or neat, conditions is a significant advancement. tandfonline.com In the synthesis of heterocyclic compounds using precursors like ethyl acetoacetate, solvent-free conditions have proven highly effective, particularly when combined with other green techniques like microwave irradiation. clockss.orgasianpubs.org This approach not only reduces pollution but can also lead to higher yields and simpler purification processes. tandfonline.com For instance, one-pot multicomponent reactions to create polysubstituted 2-methylene-1,2-dihydropyridines have been successfully conducted under catalyst and solvent-free conditions at 80°C, demonstrating the viability of this method. tandfonline.com The development of such protocols is crucial for designing truly green synthetic pathways. semanticscholar.org
2 Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry for its ability to dramatically reduce reaction times, increase product yields, and enhance product purities. clockss.orgrasayanjournal.co.in In syntheses involving ethyl acetoacetate and methyl acetoacetate, microwave irradiation has been shown to be highly effective. rasayanjournal.co.in For example, the synthesis of 2-methyl-4-quinolinone derivatives from anilines and ethyl acetoacetate under microwave irradiation was significantly faster and produced higher yields compared to conventional heating methods. asianpubs.org In one study, reactions that failed or gave low yields without a catalyst were successfully driven to completion in minutes with high yields using microwaves. asianpubs.org This efficiency is a hallmark of MAOS, which provides an environmentally benign system, especially when conducted in dry media.
| Catalyst Amount | Method | Time | Yield (%) | Reference |
|---|---|---|---|---|
| - | Conventional Heating | 8 h | Trace | asianpubs.org |
| 100 mg | Conventional Heating | 8 h | 52% | asianpubs.org |
| 100 mg | Microwave Irradiation | 15 min | 87% | asianpubs.org |
| 150 mg | Microwave Irradiation | 15 min | 91% | asianpubs.org |
3 Ultrasonication for Reaction Acceleration
Ultrasonication, the application of ultrasound to chemical reactions, is another effective green chemistry technique. chesci.com The phenomenon of acoustic cavitation creates localized microreactors with high temperature and pressure, which can significantly accelerate reaction rates. chesci.com This method has been successfully used to enhance reactions involving ethyl acetoacetate. For instance, in the synthesis of dihydropyrimidin-2(1H)-ones, a reaction that took eight hours with conventional heating was completed in just 25 minutes under ultrasonic irradiation, with a higher product yield. jst.go.jp Ultrasound can promote reactions by creating extremely large interfacial areas between phases, leading to much faster reaction rates than mechanical mixing. hielscher.com This technique offers numerous advantages, including better yields, milder reaction conditions, and reduced energy requirements, making it a valuable tool for green synthesis. chesci.comujpronline.com
Chemical Reactivity and Mechanistic Studies of Methyl 2 Ethylacetoacetate
Tautomeric Equilibria and Enolization Phenomena in β-Ketoesters
Methyl 2-ethylacetoacetate, as a β-ketoester, exhibits keto-enol tautomerism, a dynamic equilibrium between two constitutional isomers: the keto form and the enol form. thermofisher.commlsu.ac.in This phenomenon is central to the reactivity of β-dicarbonyl compounds. core.ac.ukresearchgate.net The interconversion involves the migration of a proton and the shifting of bonding electrons. scribd.com Although aldehydes and ketones with a single carbonyl group exist almost entirely in the keto form, compounds with two carbonyl groups separated by a methylene (B1212753) group can have a significant proportion of the enol form at equilibrium. shivajicollege.ac.in
The position of the keto-enol equilibrium is not fixed and is significantly influenced by several external and internal factors, including the solvent, temperature, and the nature of substituents on the molecule. core.ac.ukmasterorganicchemistry.com
Solvent Polarity: The solvent plays a crucial role in determining the ratio of keto to enol tautomers. asu.edu Generally, the equilibrium shifts toward the keto form in polar solvents, while non-polar solvents favor the enol form. asu.edu This is because the more polar keto tautomer is better stabilized by polar solvents. asu.edu In contrast, the enol form, stabilized by an internal hydrogen bond, is less affected by the solvent's polarity, making it more prevalent in non-polar environments like carbon tetrachloride. masterorganicchemistry.com For the closely related ethyl acetoacetate (B1235776), the percentage of the enol tautomer ranges from less than 2% in the highly polar solvent D₂O to 49% in the non-polar CCl₄. masterorganicchemistry.com
Table 1: Effect of Solvent on the Enol Content of Acetoacetic Acid
| Solvent | % Enol Tautomer |
|---|---|
| D₂O | <2% |
| CCl₄ | 49% |
Data sourced from a study on acetoacetic acid, a related β-keto compound. masterorganicchemistry.com
Temperature: Temperature variations can dramatically shift the tautomeric equilibrium. irb.hr Increasing the temperature generally favors the keto form. irb.hr For instance, in a study of β-triketones in a DMSO-d6 solution, raising the temperature from 20°C to 140°C caused a significant decrease in the dienol form and a corresponding increase in the triketo form. irb.hr This shift is driven by the thermodynamic parameters of the equilibrium. asu.edu
Substituents: The electronic and steric properties of substituents on the β-ketoester framework influence the stability of the tautomers. thermofisher.comcore.ac.uk Electron-withdrawing groups in the α-position can help stabilize the enol form. thermofisher.com Conversely, bulky substituents at the α-position can introduce steric strain that destabilizes the planar enol form, shifting the equilibrium toward the keto form. thermofisher.com In β-ketoesters, the presence of the alkoxy group (like the methoxy (B1213986) group in this compound) generally decreases the enol content compared to β-diketones because it is less effective at stabilizing the conjugated system of the enol. semanticscholar.org
The stability of the enol tautomer in β-dicarbonyl compounds is significantly enhanced by two primary factors: conjugation and intramolecular hydrogen bonding. shivajicollege.ac.inquora.com The enol form possesses a conjugated system of π-electrons across the C=C double bond and the carbonyl group, which provides resonance stabilization. shivajicollege.ac.in
Crucially, the cis-enol form can create a stable, six-membered quasi-aromatic ring through an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. shivajicollege.ac.insemanticscholar.orgresearchgate.net This hydrogen bonding is a key stabilizing factor for the enol form, particularly in non-polar solvents and the gas phase where intermolecular hydrogen bonding with the solvent is absent. core.ac.ukmasterorganicchemistry.com The strength of this intramolecular hydrogen bond in β-ketoesters is generally weaker than in β-diketones, which contributes to the lower enol content typically observed in β-ketoesters. semanticscholar.org
The interconversion between keto and enol tautomers is a process of proton exchange. In the absence of a catalyst, this exchange is slow enough that the individual signals for both the keto and enol forms can be distinctly observed using NMR spectroscopy. thermofisher.comasu.edulibretexts.org
The rate of this proton exchange is greatly accelerated by the presence of either acid or base catalysts. masterorganicchemistry.comlibretexts.org In solution, the addition of a small amount of a base, such as the corresponding sodium enolate, can catalyze the exchange to a rate where the distinct NMR signals for the α-proton of the keto form and the vinyl and hydroxyl protons of the enol form broaden and coalesce. libretexts.org Deuterium (B1214612) exchange experiments are often used to study these dynamics. acs.org For example, using ethanol-O-d as a deuterium source and a base catalyst allows for the exchange of the enolizable protons on the acetoacetate moiety. acs.org
In the gas phase, the structure and bonding of protonated β-ketoesters can be investigated using mass spectrometry combined with theoretical calculations. irb.hr Studies on related molecules like protonated histidine and its methyl ester have been conducted to determine gas-phase proton affinities and elucidate the dynamics of proton exchange within intramolecular hydrogen bonds. irb.hrnih.gov Such studies provide insight into the intrinsic properties of the molecules without the complicating influence of a solvent. researchgate.net
Stability of Tautomeric Forms and Intramolecular Hydrogen Bonding
Nucleophilic and Electrophilic Reactivity at the Active Methylene Center
The methylene group (-CH₂-) situated between the two carbonyl groups in a β-ketoester is known as an "active methylene" group. shivajicollege.ac.inwordpress.com This feature is the source of much of the compound's synthetic versatility.
The protons on the active methylene carbon (α-hydrogens) are significantly more acidic than typical C-H protons. shivajicollege.ac.inwordpress.com This increased acidity is due to the powerful electron-withdrawing inductive effects of the two adjacent carbonyl groups. shivajicollege.ac.in Consequently, treatment with a suitable base, such as sodium ethoxide, readily removes one of these protons to form a carbanion. mlsu.ac.inshivajicollege.ac.in
This carbanion is not localized; it is a resonance-stabilized enolate ion, where the negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. shivajicollege.ac.inwordpress.com This delocalization greatly stabilizes the conjugate base, explaining the acidity of the parent compound. colorado.edu
The resulting enolate is a potent nucleophile. shivajicollege.ac.inuobasrah.edu.iq The negative charge is concentrated on the α-carbon, making it the primary site for reaction with a wide range of electrophiles. uobasrah.edu.iq This reactivity allows for the straightforward formation of new carbon-carbon bonds at the α-position, a cornerstone of organic synthesis. wordpress.commasterorganicchemistry.com The reaction of the enolate with an alkyl halide, for example, is a classic alkylation reaction. shivajicollege.ac.in
The ester functional group of this compound can undergo nucleophilic substitution reactions.
Amination: The ester group can react with nitrogen-based nucleophiles like hydrazines. For the related ethyl 2-methylacetoacetate (B1246266), reaction with methylhydrazine leads to the formation of pyrazolone (B3327878) derivatives through an enamine intermediate.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, catalyzed by either acid or a Lewis acid. conicet.gov.arnih.gov This method is particularly selective for β-ketoesters over other types of esters, likely proceeding through an enol or acylketene intermediate. nih.gov For example, β-ketoesters like methyl acetoacetate and ethyl acetoacetate can be efficiently transesterified with various primary, secondary, and benzyl (B1604629) alcohols. conicet.gov.arrsc.org The reaction can be performed under solvent-free conditions using heterogeneous catalysts like silica-supported boric acid, which offers high yields and allows for catalyst recycling. rsc.org
Table 2: Examples of Transesterification of β-Keto Esters
| β-Keto Ester | Alcohol | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Methyl acetoacetate | 3-Phenyl-1-propanol | Silica-based hybrid | 110°C, Toluene, 4h | 97% | conicet.gov.ar |
| Ethyl acetoacetate | 3-Phenyl-1-propanol | Silica-based hybrid | 110°C, Toluene, 4h | 98% | conicet.gov.ar |
| Methyl acetoacetate | Benzyl alcohol | SiO₂–H₃BO₃ | 100°C, 2.5h | 95% | rsc.org |
| Ethyl acetoacetate | Benzyl alcohol | SiO₂–H₃BO₃ | 100°C, 2.5h | 95% | rsc.org |
Electrophilic Additions and Substitutions
The presence of a methylene group activated by two adjacent carbonyl groups in acetoacetic esters gives rise to a nucleophilic α-carbon, making it susceptible to electrophilic substitution. In the case of this compound, the α-carbon is already substituted with an ethyl group, which influences its reactivity. The enolate form of this compound, readily formed in the presence of a base, is a key intermediate in these reactions.
One significant electrophilic substitution is alkylation. The enolate of this compound can react with alkyl halides. For instance, the reaction with methyl iodide would introduce a second alkyl group at the α-position, yielding methyl 2-ethyl-2-methylacetoacetate.
Another important electrophilic reaction is acylation. The enolate can react with acyl chlorides or anhydrides to introduce an acyl group. For example, reaction with acetyl chloride in the presence of a suitable base would lead to the formation of methyl 2-acetyl-2-ethylacetoacetate.
Halogenation at the α-position is also a characteristic reaction. The enol or enolate of this compound reacts with halogens like bromine or chlorine. This reaction can proceed under both acidic and basic conditions, though the mechanisms differ.
| Reaction Type | Electrophile | Product |
| Alkylation | Methyl iodide | Methyl 2-ethyl-2-methylacetoacetate |
| Acylation | Acetyl chloride | Methyl 2-acetyl-2-ethylacetoacetate |
| Halogenation | Bromine | Methyl 2-bromo-2-ethylacetoacetate |
Hydrolysis and Decarboxylation Pathways
The hydrolysis and subsequent decarboxylation of β-keto esters like this compound are fundamental transformations, often referred to as the acetoacetic ester synthesis. This process can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the ester carbonyl oxygen. This is followed by the nucleophilic attack of a water molecule on the carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of methanol (B129727) to yield 2-ethylacetoacetic acid.
The subsequent decarboxylation of the β-keto acid, 2-ethylacetoacetic acid, proceeds through a cyclic transition state. The carbonyl oxygen of the carboxylic acid coordinates with the ketone carbonyl group, facilitating the cleavage of the carbon-carbon bond and the loss of carbon dioxide, ultimately forming 2-pentanone.
In the presence of a base, the hydrolysis of this compound occurs via a saponification mechanism. A hydroxide (B78521) ion directly attacks the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form 2-ethylacetoacetate and methanol.
Under strong basic conditions, two competing pathways can occur: ketonic cleavage and acidic cleavage. In ketonic cleavage, which is favored by dilute or catalytic base, the resulting 2-ethylacetoacetate anion is protonated upon workup and then decarboxylated (often with heating) to yield 2-pentanone. In acidic cleavage, which is favored by concentrated, hot base, the nucleophilic attack occurs at the ketone carbonyl, leading to the cleavage of the bond between the α- and β-carbons, ultimately yielding two carboxylate salts after workup.
Kinetic studies on the decarboxylation of acetoacetic acids, including substituted derivatives like 2-ethylacetoacetic acid, have provided insights into the reaction mechanism. The rate of decarboxylation is influenced by factors such as the solvent and the presence of catalysts. The reaction is typically first-order with respect to the β-keto acid. The rate-determining step is the decomposition of the cyclic intermediate.
Studies have shown that the nature of the substituent at the α-position can affect the rate of decarboxylation. Electron-withdrawing groups can influence the stability of the transition state and thus alter the reaction rate.
Base-Mediated Hydrolysis Pathways
Redox Chemistry and Other Transformations (e.g., Nitrosation, Reduction)
This compound can undergo various other transformations, including redox reactions.
Nitrosation: The reaction of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of an α-oximino ester. This reaction proceeds through the formation of a nitroso compound at the α-position, which then tautomerizes to the more stable oxime.
Reduction: The ketone carbonyl group in this compound can be selectively reduced using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, yielding methyl 2-ethyl-3-hydroxybutanoate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities.
| Transformation | Reagent(s) | Product |
| Nitrosation | NaNO₂ / H⁺ | Methyl 2-ethyl-2-(hydroxyimino)acetoacetate |
| Ketone Reduction | NaBH₄ | Methyl 2-ethyl-3-hydroxybutanoate |
Applications of Methyl 2 Ethylacetoacetate in Synthetic Organic Chemistry
Utility in Heterocyclic Compound Synthesis
The strategic placement of functional groups in Methyl 2-ethylacetoacetate facilitates its use in numerous multi-component reactions and classical named reactions to generate important heterocyclic scaffolds.
This compound is a key starting material for the synthesis of pyrazolone (B3327878) and pyrazole (B372694) derivatives, which are core structures in many pharmaceutical agents. The synthesis typically involves a condensation reaction with hydrazine (B178648) or its derivatives.
The reaction of this compound with hydrazine hydrate (B1144303) proceeds through a cyclocondensation mechanism. semanticscholar.org Initially, one of the nitrogen atoms of hydrazine attacks the ester carbonyl group, followed by an intramolecular attack of the second nitrogen atom on the ketone carbonyl, leading to the formation of the pyrazolone ring after dehydration. semanticscholar.orginnovareacademics.in This method provides a straightforward route to 4-ethyl-3-methyl-1H-pyrazol-5(4H)-one. The use of substituted hydrazines, such as phenylhydrazine (B124118), allows for the synthesis of N-substituted pyrazolones. orientjchem.org These pyrazolone derivatives are not only biologically active themselves but also serve as intermediates for more complex fused heterocyclic systems like pyrano[2,3-c]pyrazoles. semanticscholar.orgnih.gov
Detailed Research Findings: In a typical synthesis, equimolar amounts of this compound and a hydrazine derivative are reacted, often in a solvent like ethanol (B145695). jmchemsci.com The reaction can be catalyzed by acid or simply driven by heat. orientjchem.org For instance, reacting this compound with phenylhydrazine at reflux temperature yields 4-ethyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. orientjchem.org These pyrazolone rings can exist in several tautomeric forms, which influences their reactivity in subsequent reactions. innovareacademics.in
Table 1: Synthesis of Pyrazolone Derivatives
| Reactants | Product | Reaction Type |
|---|---|---|
| This compound, Hydrazine Hydrate | 4-ethyl-3-methyl-1H-pyrazol-5(4H)-one | Cyclocondensation |
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. This compound is a valuable precursor in several methods for quinoline (B57606) synthesis, including the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline (B41778) with a β-ketoester, followed by thermal cyclization. ijcrt.orgijpsr.com
A significant application is in the synthesis of novel fluorinated quinoline analogs with potential antifungal properties. mdpi.com In a reported synthesis, a related compound, ethyl 2-methylacetoacetate (B1246266), was reacted with 2-fluoroaniline (B146934) under the action of polyphosphoric acid (PPA), which served as both a solvent and an acidic catalyst. mdpi.com This one-step process directly yields a 4-hydroxyquinoline (B1666331) intermediate. This intermediate can then be further functionalized, for example, by esterification with various substituted benzoic acids, to produce a library of compounds for biological screening. mdpi.com The resulting quinoline derivatives have shown promising antifungal activity against various fungal strains. mdpi.com
Detailed Research Findings: The synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) is achieved by reacting 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of PPA. mdpi.com The subsequent esterification of this intermediate with substituted benzoic acids using EDC·HCl and DMAP as coupling agents yields the final antifungal compounds. mdpi.com Bioassays performed at a concentration of 50 μg/mL demonstrated that several of these fluorinated quinoline analogs exhibit significant activity (>80%) against fungi such as Sclerotinia sclerotiorum. mdpi.com
Table 2: Example of Antifungal Fluorinated Quinoline Synthesis
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Fluoroaniline, Ethyl 2-methylacetoacetate | Polyphosphoric Acid (PPA) | 8-Fluoro-2,3-dimethylquinolin-4-ol |
The Pechmann condensation is a classic and widely used method for synthesizing coumarins, which are benzopyran-2-one derivatives found in many natural products and pharmaceuticals. The reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. taylorandfrancis.comcore.ac.uk
This compound can serve as the β-ketoester component in this reaction. When reacted with an activated phenol, such as resorcinol (B1680541), in the presence of an acid catalyst like sulfuric acid, it undergoes a transesterification followed by an intramolecular cyclization and dehydration to form a substituted coumarin (B35378). nih.govnih.gov The ethyl group at the α-position of the ketoester is incorporated into the final coumarin structure, typically at the 3-position. The use of different substituted phenols allows for the creation of a diverse range of coumarin derivatives. researchgate.net Various catalysts, including solid acids like Amberlyst-15 or metal chlorides (e.g., SnCl₂, InCl₃), have been developed to make the reaction more environmentally friendly. core.ac.ukresearchgate.net
Detailed Research Findings: The mechanism begins with the formation of an ester intermediate through the reaction of the phenol's hydroxyl group with the ketoester. nih.gov This is followed by an acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the ketone carbonyl. The resulting cyclic intermediate then dehydrates to yield the coumarin product. nih.gov For example, the condensation of resorcinol with this compound would yield 3-ethyl-7-hydroxy-4-methylcoumarin. The reaction conditions, such as temperature and catalyst choice, can be optimized to improve yields and reduce reaction times. core.ac.uknih.gov
The Biginelli reaction is a one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties, including acting as calcium channel blockers. wikipedia.org The classical reaction involves the condensation of an aryl aldehyde, a urea (B33335) (or thiourea), and a β-ketoester, typically catalyzed by an acid. wikipedia.orgscispace.com
This compound can be effectively employed as the β-ketoester component in this multicomponent reaction. jsynthchem.com When combined with an aromatic aldehyde (e.g., benzaldehyde) and urea, it leads to the formation of a 4-aryl-3,4-dihydropyrimidine derivative with an ethyl group at the 5-position of the heterocyclic ring. The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. acs.org This intermediate is then intercepted by the enol form of this compound, followed by cyclization and dehydration to afford the final DHPM product. acs.org
Detailed Research Findings: The reaction is typically carried out by heating the three components in a solvent like ethanol with a catalytic amount of a Brønsted or Lewis acid, such as HCl or boron trifluoride. wikipedia.orgjsynthchem.com For example, the reaction of benzaldehyde (B42025), urea, and this compound would yield Methyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, with the ethyl group from the starting material being retained at position 5. Numerous improved protocols using different catalysts and conditions, including microwave irradiation and solvent-free methods, have been developed to enhance the efficiency and scope of the Biginelli reaction. nih.gov
The Knorr pyrrole (B145914) synthesis is a fundamental method for constructing the pyrrole ring, a core component of many biologically important molecules, including porphyrins. wikipedia.org The reaction involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgthermofisher.com
This compound can function as the active methylene component in this synthesis. cdnsciencepub.com In the classical Knorr synthesis, the α-amino-ketone is often generated in situ from the reduction of an α-oximino-ketoester using a reducing agent like zinc dust in acetic acid. wikipedia.orgechemi.com The mechanism involves the condensation of the amine and the ketone to form an enamine, followed by cyclization and elimination of water to form the aromatic pyrrole ring. When this compound is used, the resulting pyrrole will be substituted with an ethyl group and a methyl ester group at adjacent positions on the ring.
Detailed Research Findings: The original Knorr synthesis utilized two equivalents of ethyl acetoacetate (B1235776), where one was converted to an α-oximino derivative and then reduced to the α-amino-ketone in the presence of the second equivalent of the ketoester. wikipedia.org Adapting this for this compound, it would react with the in situ generated α-amino-ketone. The condensation is driven by the formation of a stable aromatic ring. The specific substitution pattern of the final pyrrole product is determined by the structures of both the α-amino-ketone and the β-ketoester used. cdnsciencepub.com
This compound is a documented participant in the preparation of 5,6-disubstituted-1,3-dioxine-4-ones. sigmaaldrich.comchemicalbook.com These heterocyclic compounds are valuable synthetic intermediates. For example, 2,2,6-trimethyl-1,3-dioxin-4-one, a related structure, is known as a stable and convenient synthetic equivalent of diketene (B1670635) and is widely used in organic synthesis. The reaction to form these heterocycles often involves the acid-catalyzed reaction of a β-ketoester with an aldehyde or ketone.
Detailed Research Findings: The synthesis of 5,6-disubstituted-1,3-dioxine-4-ones from this compound typically involves its reaction with a carbonyl compound, such as acetone (B3395972), in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal followed by cyclization and dehydration to yield the six-membered heterocyclic ring. The resulting 5-ethyl-6-methyl-1,3-dioxine-4-one can be used in further synthetic transformations.
Construction of 2-Alkylidenetetrahydrofurans
This compound is a key precursor in the synthesis of 2-alkylidenetetrahydrofurans. lookchem.comchemicalbook.comlookchem.com These substituted tetrahydrofuran (B95107) rings are valuable synthetic intermediates. researchgate.net The general strategy involves the reaction of the dianion of a 1,3-dicarbonyl compound, such as this compound, with a suitable 1,2-dielectrophile. researchgate.net For instance, the cyclization of the dianion of ethyl acetoacetate with 1-bromo-2-chloroethane (B52838) has been reported to yield 2-alkylidenetetrahydrofurans. researchgate.net This method provides an efficient route to these functionalized five-membered rings. researchgate.net
Aminothiazolyloximate Intermediate Synthesis
Recent advancements in synthetic methodology have highlighted the use of acetoacetate derivatives in the preparation of aminothiazolyloximate intermediates. While direct synthesis using this compound is not explicitly detailed in the provided results, related compounds like 2-methoxyimino ethyl acetoacetate are synthesized using continuous flow microreactor methods. This technology allows for precise control over reaction conditions, leading to high yields and purity of the desired products. The synthesis of 4-halo-2-methoxyimino ethyl acetoacetate, an aminothiazolyloximate intermediate, has been patented, underscoring the industrial relevance of this class of compounds. google.com
Role in Carbon-Carbon Bond Forming Reactions
The ability of this compound to readily form a stabilized carbanion makes it an excellent nucleophile in a variety of carbon-carbon bond-forming reactions.
Acetoacetic Ester Synthesis for Methyl Ketone Formation
The acetoacetic ester synthesis is a classic method for preparing methyl ketones, and this compound can be utilized in a similar fashion to its ethyl counterpart, ethyl acetoacetate. libretexts.orgwikipedia.orgwordpress.comchemicalnote.com The synthesis involves the alkylation of the α-carbon of the β-keto ester, followed by hydrolysis and decarboxylation to yield a substituted methyl ketone. wikipedia.orgchemicalnote.comuomustansiriyah.edu.iq
The general mechanism proceeds through the following steps:
Deprotonation: A base, typically sodium ethoxide, is used to deprotonate the α-carbon, forming a resonance-stabilized enolate. wikipedia.orgchemicalnote.com
Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, forming an alkylated acetoacetic ester. wikipedia.orgchemicalnote.com
Hydrolysis and Decarboxylation: The ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to furnish the final methyl ketone. wikipedia.orguomustansiriyah.edu.iq
A second alkyl group can be introduced by repeating the deprotonation and alkylation steps before the final hydrolysis and decarboxylation. libretexts.orguomustansiriyah.edu.iq
Table 1: Acetoacetic Ester Synthesis Overview
| Step | Description | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Deprotonation | Strong Base (e.g., NaOEt) | Enolate |
| 2 | Alkylation | Alkyl Halide (R-X) | Alkylated Acetoacetic Ester |
| 3 | Hydrolysis | Aqueous Acid/Base | β-Keto Acid |
Knoevenagel Condensation and α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to produce an α,β-unsaturated product. wordpress.comwordpress.comsci-hub.se this compound, as an active methylene compound, can participate in this reaction. reddit.comyoutube.com The reaction is typically catalyzed by a weak base. youtube.com
For example, the condensation of ethyl acetoacetate with benzaldehyde can yield ethyl 2-acetyl-3-phenylacrylate. researchgate.net This reaction is a powerful tool for creating carbon-carbon double bonds and accessing a variety of unsaturated systems. sci-hub.seresearchgate.net The reaction has been studied in microreactors, which can improve selectivity by controlling the reaction conditions and minimizing side reactions. researchgate.net
Michael Addition Reactions
In the Michael addition, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor, in a conjugate 1,4-addition. researchgate.netadichemistry.com this compound can act as a Michael donor by forming a stabilized enolate. researchgate.netadichemistry.com This reaction is a versatile method for forming carbon-carbon bonds and constructing 1,5-dicarbonyl compounds. adichemistry.comcdnsciencepub.comclockss.org
The reaction is base-catalyzed, with the base generating the enolate from the active methylene compound. researchgate.netresearchgate.net The choice of solvent and base can influence the reaction rate. researchgate.netresearchgate.net For instance, the use of ionic liquids as solvents has been shown to enhance the rate of Michael addition reactions involving ethyl acetoacetate. researchgate.net
Table 2: Michael Addition Reaction Components
| Component | Role | Example |
|---|---|---|
| Michael Donor | Nucleophile | This compound |
| Michael Acceptor | Electrophile | Methyl vinyl ketone |
Japp-Klingemann Reaction for Hydrazone Derivatization
The Japp-Klingemann reaction provides a route to synthesize hydrazones from β-keto esters and aryl diazonium salts. researchgate.netwikipedia.org In this reaction, the acetyl group of the β-keto ester is typically cleaved. researchgate.net When Francis Robert Japp and Felix Klingemann first attempted to couple benzenediazonium (B1195382) chloride with ethyl 2-methylacetoacetate, they unexpectedly obtained the phenylhydrazone of ethyl pyruvate. researchgate.netslideshare.net
The reaction mechanism involves the initial coupling of the diazonium salt with the enolate of the β-keto ester to form an unstable azo compound. wikipedia.org This intermediate then undergoes hydrolytic cleavage of the acyl group to yield the final hydrazone. researchgate.netwikipedia.org The hydrazone products are valuable intermediates, for instance, in the Fischer indole (B1671886) synthesis. wikipedia.org
Synthesis of Multisubstituted Aromatic Compounds
While direct evidence for this compound is limited in this specific application, closely related β-keto esters are instrumental in synthesizing complex aromatic structures. For instance, ethyl 2-methylacetoacetate serves as a substrate in rhenium-catalyzed reactions to produce multisubstituted aromatic compounds. lookchem.comsigmaaldrich.comchemicalbook.com This type of reaction involves the cleavage of a C-C single bond, demonstrating the utility of α-substituted-β-ketoesters in constructing complex aromatic systems that are important in materials science and organic synthesis.
Formation of 2,5-Diketones
The synthesis of 1,4- or 2,5-diketones can be achieved using β-ketoester starting materials like acetoacetic esters. researchgate.netijpras.com A general strategy involves the reaction of the sodium salt of a β-ketoester with iodine, followed by ketonic hydrolysis. For example, the reaction of sodium ethyl acetoacetate with iodine leads to the formation of acetonyl acetone (2,5-hexanedione). wordpress.comshivajicollege.ac.in This principle can be extended to α-substituted β-ketoesters such as this compound to generate substituted 2,5-diketones, which are valuable intermediates in organic synthesis. ijpras.com Another method involves the acylation of β-ketoesters with acid chlorides, followed by a decarbethoxylation step to yield the desired diketones. researchgate.net
Synthesis of Succinic Acids
Acetoacetic esters are common starting materials for the synthesis of succinic acids and their derivatives. shivajicollege.ac.in The reaction of the sodium salt of ethyl acetoacetate with an ethyl chloroacetate, followed by acid hydrolysis, yields succinic acid. shivajicollege.ac.inscribd.com By starting with an α-alkylated acetoacetic ester, corresponding alkylsuccinic acids can be formed. shivajicollege.ac.in Following this synthetic logic, this compound can serve as a precursor for the synthesis of 2-ethyl-2-methylsuccinic acid. A general modern approach involves the condensation of diethyl malonate with ethyl bromoacetate, followed by alkylation and subsequent hydrolysis and decarboxylation to yield substituted succinic acids. google.com
Precursor for Bioactive Molecules and Complex Natural Product Synthesis
This compound and its analogs are significant building blocks in the creation of complex molecules with biological activity, including natural products, pharmaceuticals, and agrochemicals. biosynth.comlookchem.comguidechem.com
Total Synthesis of Natural Products (e.g., Chlorotonil A, Yangjinhualine A)
The structural framework of α-substituted-β-ketoesters is valuable in the total synthesis of complex natural products. The closely related compound, ethyl 2-methylacetoacetate, has been specifically utilized as a starting material or key intermediate in the total synthesis of notable natural products such as Chlorotonil A and Yangjinhualine A. lookchem.comsigmaaldrich.comchemicalbook.comnih.gov These syntheses highlight the importance of this class of ketoesters in constructing intricate molecular architectures. sigmaaldrich.comnih.gov
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound and similar β-keto esters are recognized as important intermediates in the production of pharmaceuticals and agrochemicals. guidechem.comontosight.ai Ethyl 2-ethylacetoacetate, for example, is used as a starting reagent for synthesizing compounds like 2-ethylfumaric acid and pyrazolonates, which have applications in the pharmaceutical industry. lookchem.comchemicalbook.com Furthermore, α-methyl-β-ketoethyl esters are specifically mentioned as synthetic intermediates for agricultural and horticultural fungicides. google.com The versatility of these compounds makes them valuable building blocks for a wide range of commercially important molecules. guidechem.com
| Compound Family | Application Area | Example Intermediate | Reference |
| β-Keto Esters | Pharmaceuticals | Synthesis of pyrazolonates | lookchem.comchemicalbook.com |
| β-Keto Esters | Agrochemicals | Synthesis of fungicides | google.com |
| β-Keto Esters | Pharmaceuticals | Synthesis of 2-ethylfumaric acid | lookchem.comchemicalbook.com |
Development of Compounds with Specific Biological Activities (e.g., algicidal activity)
This compound itself has been identified as an antibacterial agent. Research has shown its effectiveness against bacteria such as Escherichia coli and Pseudomonas aeruginosa. biosynth.com The proposed mechanism involves the disruption of fatty acid structure and inhibition of fatty acid synthesis, leading to a loss of membrane integrity and cell death. biosynth.com
In addition, related compounds have demonstrated other biological activities. Ethyl 2-methylacetoacetate, a close structural analog, has been studied for its allelopathic properties, specifically its ability to inhibit the growth of certain algae like Phaeodactylum tricornutum. researchgate.net This suggests the potential for developing compounds derived from this structural class for applications such as controlling harmful algal blooms. researchgate.net
| Compound | Biological Activity | Affected Organisms | Reference |
| This compound | Antibacterial | Escherichia coli, Pseudomonas aeruginosa | biosynth.com |
| Ethyl 2-methylacetoacetate | Algicidal | Phaeodactylum tricornutum | researchgate.net |
Stereochemistry and Asymmetric Synthesis Involving Methyl 2 Ethylacetoacetate
Enantioselective Synthesis of Chiral Methyl 2-ethylacetoacetate Derivatives
The generation of chiral derivatives from the achiral precursor this compound is a key challenge in asymmetric synthesis. The α-position of the β-keto ester is prochiral, and its deprotonation creates an enolate that can react with electrophiles. The control of the stereochemical outcome of this process relies on the use of chiral catalysts or reagents.
A notable example is the organocatalytic, multicomponent synthesis of highly functionalized tetrahydropyridines. In these reactions, methyl acetoacetate (B1235776) (a closely related precursor) reacts with various aromatic aldehydes and anilines in the presence of a chiral organocatalyst. The catalyst, a C2-symmetric ionic liquid–supported (S)-proline, facilitates a cascade reaction that constructs the tetrahydropyridine (B1245486) ring with high diastereo- and enantioselectivity. mdpi.com The reaction creates multiple stereocenters, including one derived from the acetoacetate unit, with excellent control. Although the initial substrate is methyl acetoacetate, the principles are directly applicable to the synthesis of derivatives from this compound.
The effectiveness of this method is demonstrated through the synthesis of various tetrahydropyridine derivatives, where both yield and stereoselectivity are high. mdpi.com
Table 1: Organocatalyzed Enantioselective Synthesis of Tetrahydropyridine Derivatives from Methyl Acetoacetate mdpi.com
| Aldehyde | Aniline (B41778) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 4-Fluorobenzaldehyde | Phenylamine | Methyl 2,6-bis(4-fluorophenyl)-1-phenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | 88 | 97:03 |
| 4-Chlorobenzaldehyde | Phenylamine | Methyl 2,6-bis(4-chlorophenyl)-1-phenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | 90 | 95:05 |
| Benzaldehyde (B42025) | p-Toluidine | Methyl 2,6-diphenyl-1-(p-tolyl)-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate | 90 | 100:00 |
| 4-Methoxybenzaldehyde | 4-Methoxyaniline | Methyl 2,6-bis(4-methoxyphenyl)-1-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-1,2,5,6-tetrahydropyridine-3-carboxylate | 92 | 97:03 |
This table presents data for derivatives synthesized from methyl acetoacetate, illustrating a powerful method for creating chiral derivatives.
Application as a Chiral Auxiliary
In asymmetric synthesis, a chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, having transferred its stereochemical information to the product.
While this compound itself is achiral and therefore cannot function as a chiral auxiliary, it can be reacted with a chiral auxiliary to form a substrate for diastereoselective reactions. For instance, research on the closely related ethyl 2-ethylacetoacetate has shown that it can be converted into a chiral enol ether by reaction with a chiral diol, such as (S,S)-cyclohexane-1,2-diol. acs.org This chiral enol ether then undergoes diastereoselective alkylation. The chiral auxiliary (the diol) shields one face of the enolate, forcing the alkylating agent to attack from the less hindered face, thus creating a new stereocenter with high diastereoselectivity. acs.org Subsequent removal of the chiral auxiliary reveals the optically active β-keto ester. acs.org This general strategy highlights how the stereochemistry of reactions involving acetoacetate derivatives can be controlled through the temporary installation of a chiral group.
Diastereoselective Transformations
Diastereoselective transformations involving this compound occur when the compound reacts with a chiral molecule, leading to the formation of diastereomeric products in unequal amounts. The inherent stereochemistry of the reaction partner influences the transition state energies, favoring the formation of one diastereomer over the other.
A clear example of this is the reaction of dicarbonyl compounds with complex chiral molecules, such as nucleosides. In one study, a tricyclic thymine (B56734) nucleoside was reacted with ethyl acetoacetate and methyl acetoacetate. The reaction with ethyl acetoacetate at 80 °C produced a mixture of two diastereomeric products. nih.gov This outcome results from the nucleophilic attack of an amino group on the nucleoside onto the keto group of the acetoacetate, followed by a series of skeletal transformations that form new stereocenters. The stereochemical environment of the chiral nucleoside dictates the facial selectivity of the initial attack and subsequent cyclizations, leading to a diastereomeric mixture. nih.gov
Table 2: Diastereoselective Reaction of Acetoacetate with a Chiral Tricyclic Nucleoside nih.gov
| Acetoacetate Reagent | Reaction Conditions | Product Distribution |
| Ethyl Acetoacetate | Acetonitrile, 80 °C, 24 h | Diastereomer 1 (41%) and Diastereomer 2 (25%) |
Furthermore, the synthesis of α-monosubstituted-β-dicarbonyls is complicated by the fact that the newly formed α-stereocenter is often configurationally unstable and can epimerize under the reaction conditions. nih.gov However, this property can be exploited. In some catalytic Mannich reactions, a chiral catalyst initially forms a mixture of diastereomers in solution. Under carefully controlled conditions, one of the diastereomers selectively crystallizes, shifting the equilibrium in the solution towards its formation. This process, known as crystallization-induced diastereoconvergence, allows for the synthesis of a single diastereomer in high yield and stereoselectivity from a reacting mixture. nih.gov
Analytical and Computational Approaches in Methyl 2 Ethylacetoacetate Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of methyl 2-ethylacetoacetate, offering a window into its molecular structure and the dynamic equilibrium between its tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomerism and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal tool for elucidating the structure of this compound and investigating the equilibrium between its keto and enol tautomers. semanticscholar.orgcdnsciencepub.com The presence of an α-methyl group in ethyl 2-methylacetoacetate (B1246266) influences its reactivity and biological interactions.
The keto-enol tautomerism is a dynamic process involving intramolecular hydrogen bonding. thermofisher.com In β-ketoesters like this compound, the presence of an alkoxy group generally leads to a lower enol content compared to β-diketones due to a reduction in the strength of the intramolecular hydrogen bond. semanticscholar.orgresearchgate.net The substitution of alkyl groups at the α-position can also affect the enol ratio through a combination of inductive and steric effects. semanticscholar.org
¹H NMR spectroscopy allows for the direct observation and quantification of both the keto and enol forms, as the proton exchange between the two is slow on the NMR timescale. thermofisher.com For the related ethyl acetoacetate (B1235776), distinct signals for the protons in each tautomer can be clearly identified and integrated to determine their relative concentrations. thermofisher.com For instance, in the ¹H NMR spectrum of ethyl acetoacetate, the enol form is characterized by a hydroxyl proton resonance around 12 ppm, while the keto form shows characteristic methylene (B1212753) proton signals. thermofisher.comdatapdf.com The chemical shifts of the ethyl ester group protons are generally unaffected by the tautomerization. thermofisher.com
Studies on similar compounds like ethyl acetoacetate have shown that the keto form is generally more abundant. thermofisher.com The equilibrium constant (Keq) for the tautomerism can be calculated from the integrated signal intensities of the respective protons in the ¹H NMR spectrum. thermofisher.com For ethyl acetoacetate, the Keq has been reported to be around 0.0992, indicating a higher stability of the keto tautomer. thermofisher.com
Infrared (FT-IR) and UV-Vis Spectroscopy
Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the structure and electronic properties of this compound.
FT-IR Spectroscopy is instrumental in identifying the functional groups present in both the keto and enol forms. In β-ketoesters, the stretching vibrations of the C=O groups in the keto form typically appear as strong peaks in the region of 1700-1750 cm⁻¹. researchgate.net Specifically, for related compounds, two distinct C=O stretching bands can be observed, corresponding to the ketone and ester carbonyls. researchgate.net The enol form exhibits a characteristic C=C stretching vibration at a lower frequency, often around 1650 cm⁻¹, and a broad O-H stretching band due to the intramolecular hydrogen bond. researchgate.netresearchgate.net For instance, in a study of 2-(methacryloyloxy)ethyl acetoacetate, characteristic peaks for the carbonyl group were observed at 1721 cm⁻¹ and the methacrylate (B99206) double bond at 1634 cm⁻¹. researchgate.net
UV-Vis Spectroscopy is employed to study the electronic transitions within the molecule. The keto and enol tautomers have different chromophores and thus exhibit distinct absorption bands. The keto form of β-ketoesters generally shows a high absorption coefficient, which can be influenced by the polarity of the solvent. semanticscholar.org The enol form, with its conjugated system, also contributes to the UV-Vis spectrum. Studies on the chlorine dioxide-iodide-methyl acetoacetate reaction system have utilized UV-Vis spectroscopy to monitor the reaction progress by observing characteristic absorption peaks. researchgate.net
The following table summarizes typical FT-IR and UV-Vis data for related β-ketoesters:
| Spectroscopic Technique | Tautomer | Characteristic Bands/Peaks | Reference |
| FT-IR | Keto | ~1700-1750 cm⁻¹ (C=O stretching) | researchgate.net |
| Enol | ~1650 cm⁻¹ (C=C stretching), Broad O-H stretching | researchgate.netresearchgate.net | |
| UV-Vis | Keto | High absorption coefficient | semanticscholar.org |
| Enol | Dependent on conjugated system | researchgate.net |
Gas Chromatography (GC-FID) for Purity and Enantiomeric Excess Determination
Gas Chromatography with Flame Ionization Detection (GC-FID) is a crucial technique for assessing the purity of this compound and for determining the enantiomeric excess (e.e.) of its chiral forms.
Purity Analysis: GC-FID is widely used to separate volatile compounds. In the context of this compound, this technique can effectively separate the compound from starting materials, byproducts, and solvents, allowing for accurate quantification of its purity. The use of a flame ionization detector provides high sensitivity for organic compounds.
Enantiomeric Excess Determination: Since this compound is a chiral molecule, separating its enantiomers is essential for applications where stereochemistry is important. This is achieved by using a chiral stationary phase in the gas chromatography column. gcms.cz Different chiral columns, such as those based on cyclodextrins, can be employed to resolve the enantiomers. gcms.czwseas.com The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess. For instance, in the analysis of related chiral alcohols derived from the reduction of ethyl acetoacetate, chiral GC was used to determine the concentrations of the R- and S-enantiomers. wseas.com High-performance liquid chromatography (HPLC) with a chiral column is another technique used for determining the optical purity of related compounds. wseas.com The retention times for the enantiomers will differ on a chiral column, allowing for their separation and quantification. wseas.comgoogle.com
Computational Chemistry for Deeper Insights
Computational chemistry provides a theoretical framework to understand the electronic structure, stability, and reactivity of this compound at a molecular level, complementing experimental findings.
Density Functional Theory (DFT) Studies on Electronic Structure and Tautomeric Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and relative stability of the tautomers of this compound. semanticscholar.orgnih.gov DFT calculations allow for the determination of the energies of the keto and enol forms, providing insights into their equilibrium distribution. semanticscholar.orgresearchgate.net
Studies on related β-ketoesters have shown that the relative energy of the cis-enol and keto forms in the gas phase is a key factor in determining the stability of the enol form. semanticscholar.org The presence of an intramolecular hydrogen bond in the enol form contributes significantly to its stability. semanticscholar.orgresearchgate.net DFT calculations can also be used to predict vibrational frequencies, which can then be compared with experimental FT-IR data to aid in the assignment of spectral bands. researchgate.netacademie-sciences.fr
The choice of solvent can influence the tautomeric equilibrium, and DFT calculations can incorporate solvent effects to provide a more accurate picture of the system in solution. semanticscholar.orgnih.gov For example, polar solvents can stabilize one tautomer over the other, shifting the equilibrium. nih.gov
The following table presents a conceptual overview of how DFT can be applied to study tautomerism:
| Computational Parameter | Information Gained | Relevance to this compound |
| Relative Energies | Stability of keto vs. enol tautomers | Predicts the dominant tautomer under different conditions. semanticscholar.org |
| Geometric Parameters | Bond lengths and angles | Characterizes the structure of each tautomer. |
| Vibrational Frequencies | Predicted IR spectra | Aids in the interpretation of experimental FT-IR data. researchgate.netacademie-sciences.fr |
| Solvent Effects | Tautomer stability in different media | Explains the influence of the chemical environment on the equilibrium. nih.gov |
Molecular Modeling and Reaction Pathway Analysis
Molecular modeling techniques, often in conjunction with DFT, are employed to analyze reaction pathways involving this compound. This approach allows for the investigation of reaction mechanisms at a detailed level.
By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing insights into the feasibility and kinetics of a particular transformation. For example, molecular modeling can be used to study the mechanism of reactions such as alkylation, condensation, or hydrolysis of this compound.
In the context of enzymatic reactions, molecular docking and molecular dynamics simulations can be used to understand how this compound or its derivatives interact with the active site of an enzyme. nih.gov This is crucial for designing and optimizing biocatalytic processes. For instance, understanding the binding mode of a substrate can explain the stereoselectivity of an enzymatic reduction.
Reaction pathway analysis can also shed light on the formation of byproducts and help in optimizing reaction conditions to maximize the yield of the desired product. For example, in the synthesis of heterocyclic compounds using ethyl acetoacetate, understanding the reaction mechanism through computational analysis can guide the experimental setup. researchgate.net
Prediction of Reactivity and Selectivity
Computational chemistry has emerged as a powerful tool for predicting the reactivity and selectivity of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding its chemical behavior, including tautomeric equilibria, reaction mechanisms, and the stereochemical outcomes of its transformations.
Theoretical Modeling of Tautomerism and Reactivity
The reactivity of β-keto esters like this compound is intrinsically linked to their keto-enol tautomerism. The presence of the keto and enol forms influences the compound's nucleophilic and electrophilic character. Computational studies on analogous compounds, such as ethyl 2-methylacetoacetate, have been performed to predict the equilibrium between these tautomers.
A comparative study using DFT investigated the keto-enol equilibrium for a series of β-keto esters. researchgate.net The calculations help in quantifying the relative stability of the keto and enol forms, which is crucial for predicting reaction pathways. For instance, reactions involving the enolate, such as alkylation, depend on the ease of deprotonation and the stability of the resulting enolate, factors that can be modeled computationally.
| Tautomerization Property | Computational Finding for Analogous β-Ketoesters | Reference |
| Equilibrium Constant | The equilibrium between keto and cis-enol forms can be investigated using DFT calculations. | researchgate.net |
| Relative Stability | The keto form of β-ketoesters is generally more stable, though the percentage of the enol form is influenced by substituents and solvent. | researchgate.net |
| Hydrogen Bond Strength | The intramolecular hydrogen bond in the cis-enol form is a key factor in its stability and can be quantified through computational analysis. | researchgate.net |
This table presents generalized findings from computational studies on β-ketoesters analogous to this compound.
Predicting Reaction Pathways and Selectivity
Computational methods are extensively used to elucidate reaction mechanisms and predict the selectivity of reactions involving this compound and related compounds. These predictions can guide the choice of reagents and reaction conditions to achieve a desired outcome.
Regioselectivity: In reactions such as alkylation, the enolate of this compound presents two nucleophilic sites: the α-carbon and the oxygen atom of the carbonyl group, leading to possible C-alkylation or O-alkylation, respectively. DFT calculations can be used to determine the activation energies for both pathways. Studies on the alkylation of the ambident ethyl acetoacetate anion have shown that the reaction outcome can be predicted by comparing the activation energies for attack at the different nucleophilic centers. researchgate.net While C-alkylation is often the thermodynamically preferred pathway, kinetic control can sometimes favor O-alkylation.
Stereoselectivity: A significant application of computational prediction is in asymmetric synthesis. For instance, the diastereoselective alkylation of ethyl 2-ethylacetoacetate has been studied. acs.org By employing a chiral auxiliary, such as (S,S)-cyclohexane-1,2-diol, it is possible to achieve high diastereoselectivity in the formation of enol ethers. acs.org Computational modeling can help in understanding the transition states that lead to the observed stereochemical preference, rationalizing how the chiral auxiliary directs the approach of the electrophile to one face of the enolate. This predictive capability is invaluable for designing synthetic routes to optically active molecules. acs.org
| Reaction Type | Predicted Aspect | Computational Approach | Key Findings for Analogous Systems | Reference |
| Alkylation | Regioselectivity (C- vs. O-alkylation) | DFT (Activation Energy Calculation) | For the ethyl acetoacetate anion, ethylation at the O4 position was found to have very high activation energies. | researchgate.net |
| Alkylation | Diastereoselectivity | Use of Chiral Auxiliary | Alkylation of ethyl 2-ethylacetoacetate using a chiral diol afforded enol ethers with high diastereomeric excess (92 to >95% de). | acs.org |
| Condensation | Reaction Mechanism | DFT (Transition State Analysis) | The mechanism of condensation reactions, like the Pechmann condensation involving ethyl acetoacetate, can be elucidated, identifying key intermediates and transition states. | nih.gov |
This table summarizes findings from computational studies on reactions involving this compound and its close analogs, demonstrating the predictive power of these methods.
Future Research Directions and Emerging Paradigms for Methyl 2 Ethylacetoacetate
Exploration of Unprecedented Reactivity and Derivatization
The inherent reactivity of methyl 2-ethylacetoacetate stems from its active methylene (B1212753) and dicarbonyl groups, providing a rich platform for chemical modification. wordpress.com Future research is increasingly focused on leveraging this reactivity to forge complex molecular architectures and novel derivatives that were previously inaccessible.
A significant area of exploration is the synthesis of novel heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry and material science. researchgate.net Researchers are moving beyond traditional condensation reactions to explore unprecedented C-C and C-N bond formations. For instance, new methods for creating substituted purines through SNAr-based reactions of 6-halopurines with acetoacetic esters represent a leap forward in generating functionalized nucleobase analogs. acs.org Similarly, the development of multi-component reactions, such as those producing highly substituted tetrahydropyridines, showcases the compound's potential in combinatorial chemistry and the rapid generation of diverse molecular libraries. researchgate.net
Another promising frontier is the synthesis of complex phenylhydrazone derivatives. nih.gov Recent studies have demonstrated the synthesis of a series of ethyl acetoacetate (B1235776) phenylhydrazones with significant biological activities, opening the door for the exploration of their methyl counterparts. nih.gov The Japp-Klingemann reaction, which utilizes β-keto esters to form hydrazones, further highlights the potential for creating diverse structures from this versatile substrate.
Furthermore, research into unprecedented reaction mechanisms, such as the ipso-nucleophilic substitution of dinitrobenzene sulfonic acid with active methylene compounds, provides new strategic avenues for derivatization. nih.gov Applying such novel transformations to this compound could lead to the discovery of unique chemical entities with unexplored properties. The synthesis of tetraazafluoranthen-3(2H)-one from ninhydrin (B49086) and ethyl acetoacetate, followed by various derivatizations, is another example of creating complex polycyclic systems from simple precursors. nih.gov
Development of Advanced Catalytic Systems for Enhanced Efficiency
The efficiency, selectivity, and sustainability of reactions involving this compound are critically dependent on the catalytic systems employed. The development of advanced catalysts is a central theme in modern organic synthesis, aiming to overcome the limitations of classical methods, which often require harsh conditions or stoichiometric reagents.
Heterogeneous catalysts are gaining significant traction. For example, eco-friendly ZrO₂-based solid acid catalysts and H-Beta zeolites have been shown to enhance the efficiency of Pechmann condensations for coumarin (B35378) synthesis at lower temperatures and under solvent-free conditions. researchgate.net The reusability of these solid catalysts is a key advantage for sustainable industrial processes. Similarly, nano-catalysts, such as nano-silica melamine (B1676169) trisulfonic acid and folic acid-coated magnetic nanoparticles, have been developed for the efficient synthesis of dihydropyrimidines and their thione analogs, demonstrating high catalytic activity and simple recovery using an external magnet. researchgate.netresearchgate.net
Homogeneous catalysis is also evolving rapidly. Transition metal catalysts, particularly palladium, are pivotal in developing novel cross-coupling reactions. The Suzuki cross-coupling of bromomethyl coumarins (derived from acetoacetates) with various boronic acids has enabled the synthesis of a diverse library of novel coumarin derivatives. derpharmachemica.com Furthermore, the immobilization of palladium complexes on supports like graphene oxide is being explored to bridge the gap between homogeneous and heterogeneous catalysis, offering high efficiency and catalyst recyclability for reactions like the Tsuji-Trost allylation. researchgate.net
Ionic liquids are emerging as highly effective and environmentally benign catalysts and reaction media. Amine-type ionic liquids have been successfully used in the esterification of ketene (B1206846) dimers to produce acetoacetates with high purity and yield, while Brønsted acid ionic liquids have proven effective in synthesizing fructone, a valuable flavoring agent, from ethyl acetoacetate. researchgate.net These systems often allow for easy product separation and catalyst reuse.
| Catalyst System | Reaction Type | Key Advantages |
| ZrO₂-based solid acids | Pechmann Condensation (Coumarin Synthesis) | Eco-friendly, lower reaction temperatures (60-80°C), solvent-free conditions. |
| H-Beta Zeolite | Pechmann Condensation (Coumarin Synthesis) | Heterogeneous, reusable, shape-selective catalysis. researchgate.net |
| Palladium Catalysts | Suzuki Cross-Coupling | Synthesis of diverse novel coumarin derivatives from brominated intermediates. derpharmachemica.com |
| Graphene Oxide-Pd Complex | Tsuji-Trost Allylation | High efficiency, catalyst can be recovered and recycled multiple times. researchgate.net |
| Amine-type Ionic Liquids | Esterification (Acetoacetate Synthesis) | Enhanced reaction stability, high yield and purity (>99%), low catalyst loading. |
| Brønsted Acid Ionic Liquids | Acetalization (Fructone Synthesis) | High catalytic activity, simple product isolation, catalyst is reusable without dehydration. researchgate.net |
| Yttrium Nitrate | Three-component reactions | Mild and efficient synthesis of polysubstituted tetrahydropyridines under ambient conditions. researchgate.net |
Integration with Machine Learning and AI in Reaction Design
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how new reactions and synthetic routes for compounds like this compound are discovered and optimized. Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, suggest novel pathways, and refine reaction conditions, thereby accelerating the pace of research and development.
One major application is in retrosynthesis and reaction space mapping. Algorithms can analyze the structure of a target molecule and propose viable synthetic routes, potentially uncovering non-intuitive pathways involving this compound as a key intermediate. rsc.org Computational workflows, such as the "Reaction Navigator," use chemistry-oriented algorithms to filter conditions and map reaction spaces, which can be applied to explore the untapped synthetic potential of this compound. rsc.org
AI is also being employed to predict the products and yields of unknown reactions. By training on extensive databases like Reaxys, deep-learning models can translate written experimental procedures into structured, machine-readable action sequences. nih.gov This allows for the in silico testing of numerous reaction conditions and reactant combinations, saving significant time and resources. For this compound, this could mean rapidly screening for optimal catalysts, solvents, and temperatures for a desired derivatization.
Sustainable and Scalable Production Methodologies
The chemical industry is under increasing pressure to adopt greener and more efficient manufacturing processes. For commodity intermediates like this compound, developing sustainable and scalable production methodologies is a key research focus. This involves moving away from hazardous reagents and energy-intensive processes toward safer, more atom-economical alternatives.
Historically, some laboratory-scale syntheses of related acetoacetate derivatives involved toxic heavy metals like lead(IV) acetate (B1210297), which are unsuitable for large-scale production due to health and environmental risks. Modern production methods focus on catalytic routes that are both efficient and environmentally benign. A prominent industrial method involves the reaction of diketene (B1670635) with an alcohol (methanol for the methyl ester) in the presence of a catalyst. google.com Recent advancements have focused on optimizing these catalysts, with specific tertiary amines or amine-type ionic liquids showing high efficiency and minimizing side reactions. google.com
A significant challenge in the production of α-alkylated acetoacetates is purification. For example, the synthesis of ethyl 2-methylacetoacetate (B1246266) via alkylation of ethyl acetoacetate often leaves residual starting material. google.com Due to the very close boiling points of the product (187°C) and the starting material (181°C), separation by standard distillation is difficult and inefficient, posing a scalability challenge. google.com Future research will likely focus on reaction conditions that drive the conversion to completion or on developing more advanced separation techniques to ensure high purity on an industrial scale.
The principles of green chemistry are central to new production strategies. This includes the use of solvent-free reaction conditions, as demonstrated in the synthesis of various heterocyclic derivatives, which reduces waste and simplifies purification. researchgate.netresearchgate.net The development of recyclable heterogeneous catalysts, such as zeolites and functionalized nanoparticles, is also critical for creating truly sustainable and scalable processes by minimizing catalyst waste and cost over multiple production cycles. researchgate.netresearchgate.net
Discovery of Novel Pharmaceutical and Agrochemical Applications
This compound and its derivatives represent a rich source of potentially bioactive compounds for the pharmaceutical and agrochemical industries. The compound's versatile chemistry allows for the creation of diverse molecular scaffolds that can interact with a wide range of biological targets.
In the pharmaceutical arena, derivatives of acetoacetic esters are being investigated for a variety of therapeutic applications. A notable example is the synthesis of phenylhydrazone derivatives of ethyl acetoacetate, which have shown promising antiplatelet activity, a crucial area for treating cardiovascular diseases. nih.gov Specifically, derivatives with electron-releasing substituents on the phenyl ring demonstrated better inhibition of platelet aggregation. nih.gov Furthermore, pyrazole (B372694) and pyrazolone (B3327878) moieties, readily synthesized by condensing acetoacetates with hydrazines, are core structures in many compounds with antibacterial, antioxidant, and anti-inflammatory properties. jmchemsci.comresearchgate.net The compound is also a key precursor for intermediates like 4-acetoxy-azetidin-2-one (4AA), a crucial building block for the synthesis of widely used penem (B1263517) and carbapenem (B1253116) antibiotics. acs.org
In the agrochemical sector, this compound is a valuable synthetic intermediate for fungicides. google.com The pyranopyrazole framework, which can be synthesized from acetoacetate derivatives, is found in molecules with herbicidal, insecticidal, and fungicidal applications. researchgate.net The ability to easily modify the core structure of this compound allows for the fine-tuning of biological activity and the development of new crop protection agents.
The following table summarizes some of the emerging applications for derivatives of this versatile compound.
| Derivative Class | Potential Application | Research Findings |
| Phenylhydrazones | Antiplatelet Agents | Derivatives with electron-releasing groups (e.g., hydroxyl) show potent inhibition of platelet aggregation induced by both Arachidonic Acid (AA) and Adenosine Diphosphate (ADP). nih.gov |
| Pyrazolones / Fused Pyrazoles | Antibacterial, Antioxidant | Novel fused pyrazole derivatives synthesized from an acetoacetate precursor exhibited moderate antibacterial and good antioxidant potential. jmchemsci.comresearchgate.net |
| Coumarins | Antibacterial Agents | Palladium-catalyzed Suzuki coupling has been used to create novel coumarin derivatives from an acetoacetate backbone that show activity against various bacterial strains. derpharmachemica.com |
| Azetidinones | Antibiotic Precursors | Serves as a starting point for 4-acetoxy-azetidin-2-one (4AA), a key intermediate for carbapenem and penem antibiotics. acs.org |
| Pyranopyrazoles | Agrochemicals | This scaffold, accessible from acetoacetate, is used in the development of fungicides, herbicides, and insecticides. researchgate.net |
| 4H,1-4Benzothiazines | Antimicrobial, Antioxidant | Reaction mixtures containing ethyl acetoacetate have been studied for the synthesis of benzothiazines showing antimicrobial and antioxidant activity. researchgate.net |
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-ethylacetoacetate, and how do reaction conditions influence yield?
this compound is typically synthesized via Claisen condensation or transesterification. For example, reacting ethyl acetoacetate with methanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux can yield the methyl ester. Reaction optimization requires precise control of temperature (60–80°C) and catalyst concentration to minimize side products like diketene derivatives . Characterization via GC-MS or HPLC is essential to confirm purity (>98%) and monitor reaction progress .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : H NMR (δ ~3.6 ppm for methoxy group, δ ~2.2 ppm for acetyl methyl) and C NMR (δ ~170 ppm for carbonyl carbons) are critical for structural confirmation.
- IR : Peaks at ~1740 cm (ester C=O) and ~1710 cm (keto C=O) distinguish functional groups.
- MS : Molecular ion [M] at m/z 158 (CHO) and fragmentation patterns validate the structure .
Q. How should this compound be stored to ensure long-term stability?
Store at -20°C in airtight, amber glass containers under inert gas (e.g., N) to prevent hydrolysis or oxidation. Stability studies indicate a shelf life of ≥5 years when moisture and light exposure are minimized .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural analysis?
Contradictions in NMR data may arise from keto-enol tautomerism or impurities. Use deuterated solvents (e.g., DMSO-d) to stabilize tautomers and compare experimental data with computational predictions (DFT calculations). Cross-validate with high-resolution MS and X-ray crystallography if crystalline derivatives are available .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives for pharmaceutical applications?
Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce asymmetry during alkylation or Michael additions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) and adjust solvent polarity (e.g., hexane/isopropanol mixtures) to enhance resolution .
Q. How do environmental factors (pH, temperature) affect the degradation kinetics of this compound in aqueous systems?
Conduct accelerated stability studies at varying pH (3–9) and temperatures (25–60°C). Use LC-MS to identify degradation products (e.g., acetic acid derivatives). First-order kinetics models predict half-life under specific conditions, aiding in waste management protocols .
Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?
- Distillation : Fractional vacuum distillation (bp ~197°C at 4 mmHg) separates the ester from low-boiling impurities.
- Chromatography : Flash silica gel chromatography with ethyl acetate/hexane gradients resolves polar byproducts.
- Crystallization : Recrystallization from cold ethanol yields high-purity crystals .
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate transition-state energies for nucleophilic attacks or cycloadditions. Compare with experimental kinetic data to validate mechanistic hypotheses .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
- Gloves : Nitrile or neoprene gloves (tested for chemical permeation resistance).
- Respiratory protection : Use NIOSH-approved N95/P2 respirators if vapor concentrations exceed exposure limits.
- Lab attire : Chemical-resistant aprons and safety goggles .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
